![molecular formula C12H19LiN4O2 B2715945 lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate CAS No. 2155852-78-9](/img/structure/B2715945.png)
lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a lithium ion coordinated with a pyrazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Moiety: The dimethylamino pyrrolidine group is introduced via nucleophilic substitution, where the pyrazole derivative reacts with a suitable pyrrolidine derivative.
Lithiation: The final step involves the lithiation of the pyrazole derivative using a lithium salt, such as lithium chloride, under anhydrous conditions to form the lithium(1+) ion complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
The synthesis of lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of lithium salts with specific organic precursors. The reaction conditions, including temperature and solvent choice (often polar aprotic solvents), are critical for achieving high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Key Structural Data:
- Molecular Formula: C12H18LiN3O2
- Molecular Weight: 245.21 g/mol
- CAS Number: 2155856-40-7
The compound features a lithium ion coordinated to a pyrazole moiety, which is known for its biological activity and ability to form stable complexes with metals.
Medicinal Chemistry
Lithium compounds have long been studied for their therapeutic effects, particularly in the treatment of bipolar disorder. The unique structure of this compound suggests potential neuroprotective effects. Research indicates that compounds with similar structures may modulate neurotransmitter systems, making them candidates for further investigation in treating neurological disorders.
Coordination Chemistry
The compound can act as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. This property opens avenues for its use in catalysis and materials science, where metal-ligand interactions are crucial.
Pharmacokinetics and Drug Design
In silico studies have been conducted to analyze the pharmacokinetic properties of similar compounds, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies assess the drug-likeness and medicinal properties of the compound, providing insights into its potential as a therapeutic agent.
Case Studies and Research Findings
Recent research has highlighted various studies involving pyrazole derivatives that share structural similarities with this compound:
Wirkmechanismus
The mechanism of action of lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The lithium ion can modulate the activity of enzymes and receptors, while the pyrazole moiety may interact with nucleic acids or proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium Pyrazolates: Compounds with similar pyrazole cores but different substituents.
Dimethylamino Pyrrolidine Derivatives: Compounds featuring the dimethylamino pyrrolidine group but with different core structures.
Uniqueness
Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate is unique due to its combination of a lithium ion with a pyrazole and dimethylamino pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as a pyrazole derivative with a dimethylamino group and a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole framework followed by functionalization to introduce the lithium ion and other substituents.
Synthesis Overview
- Formation of Pyrazole Core : The initial step involves the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
- Introduction of Functional Groups : Subsequent reactions introduce the dimethylamino and pyrrolidine groups, often through nucleophilic substitution or coupling reactions.
- Lithium Ion Coordination : Finally, lithium salts are used to coordinate with the carboxylate group, stabilizing the compound.
Pharmacological Properties
Lithium compounds are known for their mood-stabilizing effects, particularly in treating bipolar disorder. The specific pyrazole derivative under discussion has shown promising results in various biological assays:
- Anticancer Activity : Research indicates that pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., A549, MCF-7) .
- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Modulation of Signaling Pathways : Lithium ions are known to affect intracellular signaling pathways, particularly those involving phosphoinositide metabolism and glycogen synthase kinase 3 (GSK3), which may contribute to their mood-stabilizing effects .
Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated several pyrazole derivatives for their anticancer potential. The compound exhibited an IC50 value of 0.39 μM against HCT116 cell lines, indicating strong cytotoxicity .
Study 2: Anti-inflammatory Effects
In another investigation focused on anti-inflammatory properties, a related pyrazole derivative was tested for its ability to reduce inflammation in murine models. Results showed a significant reduction in edema and inflammatory markers compared to controls .
Table 1: Biological Activities of Lithium(1+) Ion Pyrazole Derivatives
Eigenschaften
IUPAC Name |
lithium;4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2.Li/c1-14(2)10-4-5-16(8-10)7-9-6-15(3)13-11(9)12(17)18;/h6,10H,4-5,7-8H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFIYYKIKZJHV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=C(C(=N1)C(=O)[O-])CN2CCC(C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19LiN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.